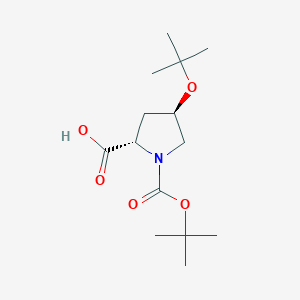![molecular formula C5H4ClN5O B3047997 8-amino-7-chloro-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one CAS No. 15206-33-4](/img/structure/B3047997.png)
8-amino-7-chloro-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one
Overview
Description
Synthesis Analysis
The synthesis of 8-amino-7-chloro-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one involves the construction of the triazolopyrimidine scaffold. Various synthetic routes have been explored, including cyclization reactions between appropriate precursors. Researchers have reported methods that utilize starting materials such as chloroacetyl isocyanate, hydrazine derivatives, and other reagents to form the desired compound .
Molecular Structure Analysis
The molecular structure of This compound is characterized by its fused ring system. The chlorine atom contributes to its overall polarity, while the amino group at position 8 may participate in hydrogen bonding interactions. Detailed spectroscopic analyses (such as NMR, IR, and mass spectrometry) have been employed to confirm its structure .
Chemical Reactions Analysis
This compound can participate in various chemical reactions due to its functional groups. Some notable reactions include nucleophilic substitutions, cyclizations, and condensations. Researchers have explored modifications of the triazolopyrimidine scaffold to enhance its biological activity or alter its physicochemical properties .
Scientific Research Applications
Synthesis and Diversification of Triazolopyrimidines
Triazolopyrimidines, such as 8-amino-7-chloro-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one, have been extensively researched for their versatile synthetic applications. The synthesis of 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines through bromine-mediated oxidative cyclization has been demonstrated, showcasing their stability and susceptibility to ring isomerization under certain conditions. These compounds serve as valuable synthetic intermediates due to the presence of halogen functionalities, allowing for further diversification through reactions like palladium-catalyzed cross-couplings and direct aromatic substitution (Tang, Wang, Li, & Wang, 2014)[(https://consensus.app/papers/synthesis-8bromo7chloro124triazolo43cpyrimidines-tang/215cda6ced4f548a95d66dcfdb25267b/?utm_source=chatgpt)].
Antimicrobial Applications
The antimicrobial potential of triazolopyrimidine derivatives has been explored in various studies. For instance, novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones demonstrated antimicrobial activity against a range of pathogens, highlighting their therapeutic potential (El-Agrody, Abd El-Latif, El-Hady, Fakery, & Bedair, 2001)[(https://consensus.app/papers/heteroaromatization-4hydroxycoumarin-part-synthesis-elagrody/e7304fd752235f3699b77ad7d1dba4b6/?utm_source=chatgpt)]. Additionally, a series of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones synthesized through various reactions also exhibited antimicrobial activity, further underscoring the potential of triazolopyrimidines in developing new antimicrobial agents (Farghaly, Riyadh, Abdallah, & Ramadan, 2011)[(https://consensus.app/papers/facile-onepot-synthesis-antimicrobial-activity-pyrido-farghaly/f21aaefcac5850839dfcd4b942db66f7/?utm_source=chatgpt)].
Application in Heterocyclic Chemistry
Triazolopyrimidines have also been instrumental in advancing heterocyclic chemistry. The synthesis of substituted 1,2,4-triazolo[1,5-a]pyrimidines from amino-chloro-methylpyrimidines showcased the compounds' utility in heterocyclic syntheses, offering new pathways for the development of complex heterocyclic structures (Stanovnik, Urleb, & Tiŝler, 1987)[(https://consensus.app/papers/synthesis-substituted-124triazolo15apyrimidines-stanovnik/505758e193715ea19b3404fca2dd0d9a/?utm_source=chatgpt)].
Antitumor and Antimicrobial Potentials
Further investigations into triazolopyrimidines have revealed their antitumor and antimicrobial potentials. For example, some derivatives of triazolopyrimidines with an incorporated thiazolidinone moiety exhibited significant antitumor activity, highlighting their potential in cancer therapy (Hafez & El-Gazzar, 2009)[(https://consensus.app/papers/synthesis-antitumor-activity-substituted-hafez/a422ca3f47075d84a179f45dcdfda0f2/?utm_source=chatgpt)]. Moreover, new 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines showed promising antimicrobial activities against various strains, indicating their utility in combating infectious diseases (Prasanna Kumara, Mohana, & Mallesha, 2013)[(https://consensus.app/papers/synthesis-characterization-vitro-evaluation-kumara/c36059f30ed65d998149c45d933ebc26/?utm_source=chatgpt)].
Future Directions
: Nassar, I. F., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12, 14865-14882. Link : ChemicalBook. (n.d.). 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 2-(chloroacetyl)-5,6,7,8-tetrahydro-. Link
Mechanism of Action
Target of Action
The primary target of 8-Amino-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-ol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. It is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
8-Amino-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-ol interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to a significant alteration in cell cycle progression . The compound’s interaction with CDK2 also induces apoptosis within cells .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway. By inhibiting CDK2, it disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
The compound’s molecular weight (18557) suggests that it may have favorable absorption and distribution characteristics .
Result of Action
The inhibition of CDK2 by 8-Amino-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-ol leads to significant alterations in cell cycle progression and induces apoptosis within cells . This results in the inhibition of cell growth, particularly in cancer cells .
Action Environment
Like most pharmaceutical compounds, factors such as temperature, ph, and the presence of other substances could potentially influence its action and stability .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
The effects of 8-Amino-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-ol on various types of cells and cellular processes are still being studied. Preliminary research suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
This includes studies on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Research on the dosage effects of 8-Amino-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-ol in animal models is ongoing. This research aims to understand how the effects of the compound vary with different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Current research is focused on identifying any enzymes or cofactors that the compound interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
This includes studies on any transporters or binding proteins that the compound interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
Research is ongoing to determine the subcellular localization of 8-Amino-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-ol and any effects on its activity or function. This includes investigations into any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .
properties
IUPAC Name |
8-amino-7-chloro-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN5O/c6-3-2(7)4-9-10-5(12)11(4)1-8-3/h1H,7H2,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZPQHDOYCOWBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C2=NNC(=O)N21)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60934413 | |
| Record name | 8-Amino-7-chloro[1,2,4]triazolo[4,3-c]pyrimidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60934413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15206-33-4 | |
| Record name | NSC68762 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68762 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Amino-7-chloro[1,2,4]triazolo[4,3-c]pyrimidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60934413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Propanoic acid, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]-](/img/structure/B3047925.png)

![1H-Pyrrole-3-propanoic acid, 2,2'-[(3,4-diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis[4-methyl-5-[(phenylmethoxy)carbonyl]-, dimethyl ester (9CI)](/img/structure/B3047927.png)
![Benzenesulfonamide, 4-fluoro-N-[(4-fluorophenyl)sulfonyl]-](/img/structure/B3047929.png)





